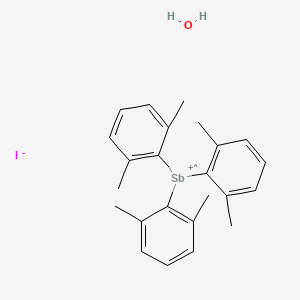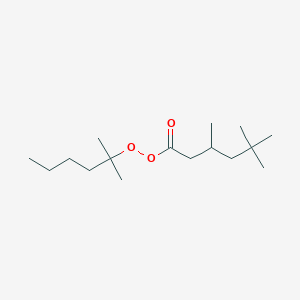
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C14H28O3. It is known for its applications in various chemical processes due to its ability to initiate polymerization reactions. The compound is characterized by its relatively high boiling point of 276.9°C at 760 mmHg and a density of 0.905 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate typically involves the reaction of 3,5,5-trimethylhexanoic acid with 2-methylhexan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other oxidizing agents. The reactions are typically carried out at elevated temperatures.
Decomposition Reactions: These reactions can be induced by heat or light, leading to the formation of free radicals.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form various polymeric materials .
Applications De Recherche Scientifique
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of monomers to form polymers.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies involving oxidative stress and the role of free radicals in biological systems.
Mécanisme D'action
The primary mechanism of action of 2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions, leading to the formation of polymers or the oxidation of other substances. The molecular targets and pathways involved include the interaction of free radicals with monomers or other reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbutan-2-yl 3,5,5-trimethylhexaneperoxoate
- tert-Butylperoxy-3,5,5-trimethylhexanoate
Uniqueness
2-Methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its relatively high boiling point and density make it suitable for specific industrial applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
114464-85-6 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
2-methylhexan-2-yl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C16H32O3/c1-8-9-10-16(6,7)19-18-14(17)11-13(2)12-15(3,4)5/h13H,8-12H2,1-7H3 |
Clé InChI |
CJIIMYNFOFKVGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)OOC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


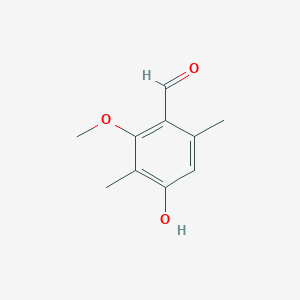
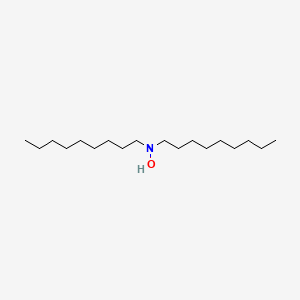


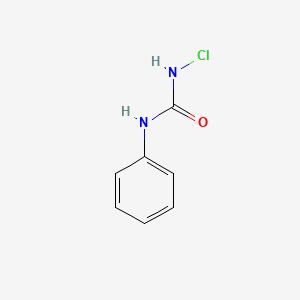


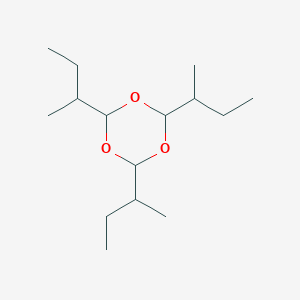
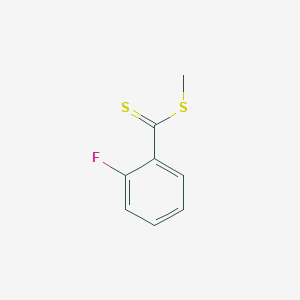

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
